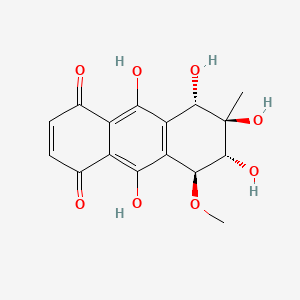![molecular formula C26H18N4O4 B14345926 4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) CAS No. 93050-04-5](/img/structure/B14345926.png)
4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) is a complex organic compound characterized by its biphenyl structure with diazene and hydroxybenzaldehyde groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) typically involves a multi-step process. One common method includes the condensation reaction of 4,4’-dihydroxybiphenyl with diazonium salts derived from 2-hydroxybenzaldehyde . The reaction is often catalyzed by acids such as p-toluenesulfonic acid . The reaction conditions usually involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diazene groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic devices and materials science.
Mecanismo De Acción
The mechanism of action of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazene groups can participate in redox reactions, while the hydroxybenzaldehyde moieties can form hydrogen bonds and other interactions with biological molecules . These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(4-aminophenoxy)biphenyl: Similar biphenyl structure but with amino groups instead of diazene and hydroxybenzaldehyde groups.
(E)-4’,4’‘’-(Diazene-1,2-diyl)bis(([1,1’-biphenyl]-3,5-dicarboxylic acid)): Contains diazene groups but with carboxylic acid moieties instead of hydroxybenzaldehyde.
3,3’-(biphenyl-4,4’-diyldidiazene-2,1-diyl)bis(4-aminonaphthalene-1-sulfonic acid): Features diazene groups and naphthalene sulfonic acid.
Uniqueness
The uniqueness of 4,4’-{[1,1’-Biphenyl]-4,4’-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde) lies in its combination of diazene and hydroxybenzaldehyde groups, which confer distinct chemical reactivity and potential for diverse applications in various scientific fields.
Propiedades
Número CAS |
93050-04-5 |
|---|---|
Fórmula molecular |
C26H18N4O4 |
Peso molecular |
450.4 g/mol |
Nombre IUPAC |
4-[[4-[4-[(4-formyl-3-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C26H18N4O4/c31-15-19-5-11-23(13-25(19)33)29-27-21-7-1-17(2-8-21)18-3-9-22(10-4-18)28-30-24-12-6-20(16-32)26(34)14-24/h1-16,33-34H |
Clave InChI |
BKFUTPNSKGPFOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3)C=O)O)N=NC4=CC(=C(C=C4)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


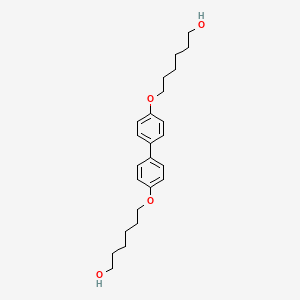
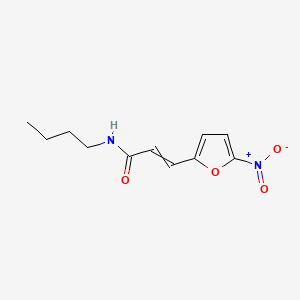
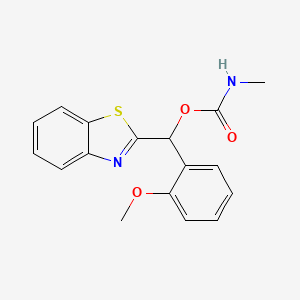
![1,7,7-Trimethylbicyclo[2.2.1]hept-5-en-2-ol](/img/structure/B14345867.png)
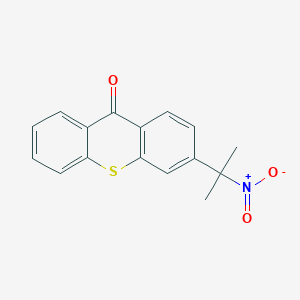
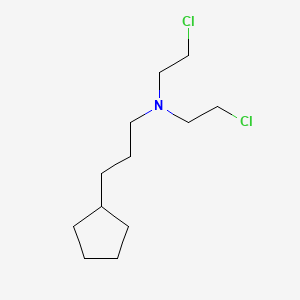

![Dimethyl [2-(prop-2-en-1-yl)hept-1-en-1-yl]boronate](/img/structure/B14345893.png)
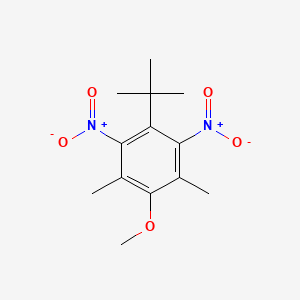
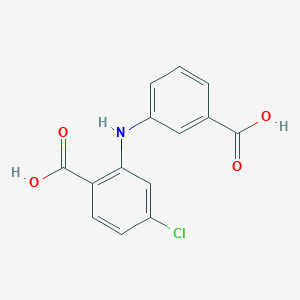
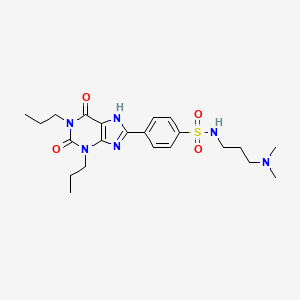
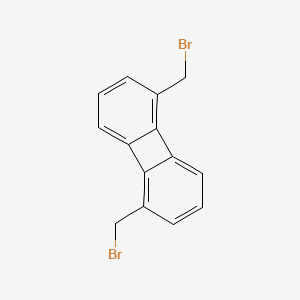
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
